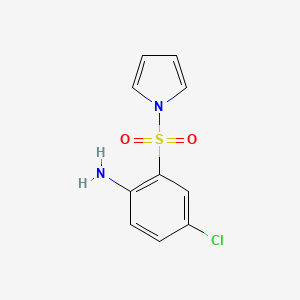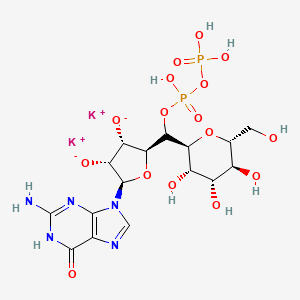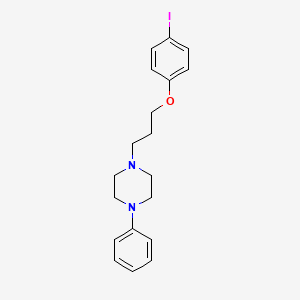
Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a phenyl group and an iodophenoxypropyl group attached to the piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 4-iodophenol and 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to reflux.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of deiodinated or reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity and specificity. The piperazine ring provides structural stability and enhances the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
- Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl-
- Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-
- Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-
Comparison: Piperazine, 1-(3-(4-iodophenoxy)propyl)-4-phenyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
84344-37-6 |
|---|---|
Formule moléculaire |
C19H23IN2O |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
1-[3-(4-iodophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23IN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
Clé InChI |
NWGFLPMMUJJQGS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
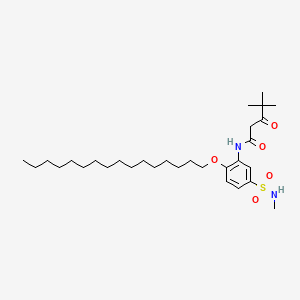

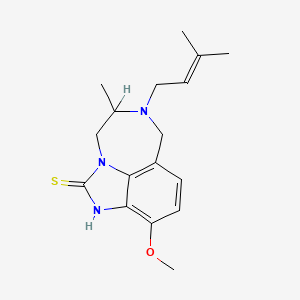

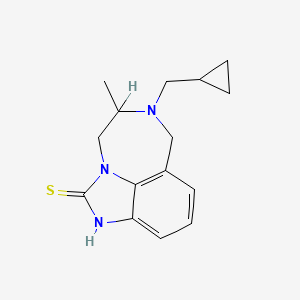
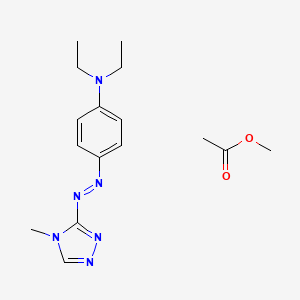


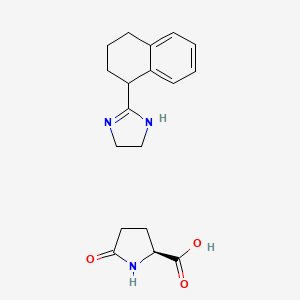
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
